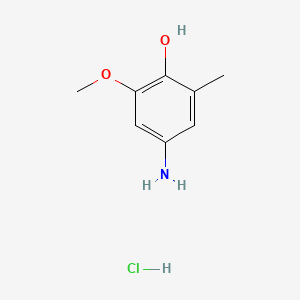

4-Amino-6-methoxy-o-cresol hydrochloride

Description

Historical Context of Substituted Aminocresol Investigations

The investigation of substituted aminocresols is rooted in the broader history of cresol (B1669610) chemistry. Cresols, which are methylphenols, have been historically derived from coal tar and are recognized as important precursors for a wide range of chemicals, including plastics, pesticides, pharmaceuticals, and dyes. wikipedia.org The synthesis of aminocresols, a subset of cresols, has been an area of study for many years, with various methods developed for their preparation. For instance, early 20th-century research explored the reduction of nitrocresols to produce the corresponding aminocresols. A significant portion of the world's cresol supply is still extracted from coal tar, with the remainder produced through synthetic routes like the hydrolysis of chlorotoluenes or methylation of phenol (B47542). wikipedia.org

Scope and Significance of Current Research on Aromatic Amino-Methoxy Cresols

Current research into aromatic amino-methoxy cresols, including 4-Amino-6-methoxy-o-cresol hydrochloride, is often driven by their utility as intermediates in organic synthesis. These compounds are of interest in the development of new dyes and pigments, as the amino and hydroxyl groups provide sites for azo coupling and other color-forming reactions. For example, various aminocresols are used as hair colorants in oxidative hair dye formulations. nih.gov Furthermore, the phenolic hydroxyl group allows for the synthesis of various ethers and esters, expanding the range of potential derivatives. Recent studies on related m-aryloxy phenols highlight the synthesis of complex molecules with potential applications in materials science and pharmaceuticals, starting from methoxy-substituted phenols. mdpi.com The de-methylation of methoxy (B1213986) phenols is a key step in creating these more complex structures. mdpi.com

Structural Classification within Phenolic and Amine Compound Families

From a structural standpoint, this compound is a member of several important chemical families.

Phenolic Compounds: It is classified as a phenol because it contains a hydroxyl (-OH) group directly attached to an aromatic benzene (B151609) ring. uobabylon.edu.iqbyjus.com More specifically, it is a cresol, which is a methylphenol. wikipedia.org Phenols are generally weak acids and can be classified as monohydric, dihydric, or trihydric depending on the number of hydroxyl groups. uobabylon.edu.iqbyjus.com

Amine Compounds: The presence of the amino (-NH2) group classifies it as an amine. ncert.nic.in Since the amino group is attached to an aromatic ring, it is specifically an arylamine, with aniline (B41778) being the simplest example. ncert.nic.instackexchange.com The hydrochloride salt form indicates that the basic amino group has been protonated. According to IUPAC nomenclature, when a hydroxyl group and an amino group are present on a benzene ring, the compound is named as a phenol, as the hydroxyl group has higher priority for naming purposes. stackexchange.com

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | 4-Amino-2-methoxy-6-methylphenol hydrochloride | Inferred from structure |

| CAS Number | 2977-70-0 | chemicalbook.com |

| Molecular Formula | C8H12ClNO2 | chemicalbook.com |

| Molecular Weight | 189.64 g/mol | chemicalbook.com |

A second table provides more detailed research findings on related aminocresol compounds, as specific research data for the hydrochloride salt is limited in publicly available literature.

| Compound | Research Finding | Analytical Method | Source |

| 5-Amino-o-cresol | Industrial synthesis method developed with a yield of 85.36% and purity of 99.8%. | Not specified | chemicalbook.com |

| 4-Amino-m-cresol & 5-Amino-o-cresol | Sensitive HPLC method developed for determination in biological matrices. | HPLC with fluorescence derivatization | researchgate.net |

| 5-Amino-4-Chloro-o-Cresol | Found to be a moderate skin sensitizer (B1316253) when tested alone, but not when combined with a developer in animal tests. | Guinea pig maximization test | nih.gov |

| 6-Amino-m-Cresol & 4-Amino-m-Cresol | Generally not mutagenic in in-vitro and in-vivo tests. | Not specified | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-2-methoxy-6-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-5-3-6(9)4-7(11-2)8(5)10;/h3-4,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDALMGXMCEZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883544 | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-70-0 | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-amino-2-methoxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-6-methoxy-o-cresol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Mechanistic Organic Chemistry of 4 Amino 6 Methoxy O Cresol Hydrochloride

Strategies for de novo Synthesis

The construction of the 4-Amino-6-methoxy-o-cresol hydrochloride molecule from basic precursors requires a strategic approach to introduce the four different substituents—amino, methoxy (B1213986), hydroxyl, and methyl groups—onto the benzene (B151609) ring in the correct orientation.

Precursor Identification and Design

A logical and common strategy for the synthesis of aromatic amines is the reduction of a corresponding nitro compound. Therefore, a key precursor for the synthesis of 4-Amino-6-methoxy-o-cresol would be a nitrated derivative of 6-methoxy-o-cresol (2-methoxy-6-methylphenol). The starting material, 2-methoxy-6-methylphenol (B1585055), is a commercially available compound.

The synthesis would thus likely proceed via the following general scheme:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring of 2-methoxy-6-methylphenol. The position of nitration will be directed by the existing methoxy, hydroxyl, and methyl groups.

Reduction: Conversion of the nitro group to an amino group (-NH₂).

Salt Formation: Treatment with hydrochloric acid to form the hydrochloride salt.

The specific isomer required is 4-amino-6-methoxy-o-cresol, which means the nitro group needs to be introduced at the position para to the hydroxyl group. The directing effects of the substituents on the starting material, 2-methoxy-6-methylphenol, are crucial for achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-director. The methoxy group is also an activating, ortho-, para-director. The methyl group is a weakly activating, ortho-, para-director. The combined directing effects would need to be carefully considered to maximize the yield of the desired 4-nitro isomer.

Catalytic Reduction Methodologies

The reduction of an aromatic nitro group to an amine is a well-established transformation in organic synthesis, with catalytic hydrogenation being one of the most efficient and clean methods. This method is widely used for the production of various aminophenols and anilines. researchgate.net

A variety of catalysts can be employed for this purpose. Common choices include:

Palladium on carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent such as methanol (B129727) or ethanol.

Raney Nickel (Raney Ni): This is another powerful catalyst for the reduction of nitro compounds. It is often used in alcoholic solvents under hydrogen pressure.

Platinum on carbon (Pt/C): Similar to Pd/C, this catalyst is also very effective for nitro group reductions.

Bimetallic nanoparticles: Recent research has shown that bimetallic nanoparticles, such as copper-nickel (Cu-Ni) alloys, can exhibit enhanced catalytic activity and selectivity for the hydrogenation of nitroarenes. rsc.org

The general reaction conditions for the catalytic reduction of a precursor like 4-nitro-6-methoxy-o-cresol would involve dissolving the nitro compound in a suitable solvent, adding the catalyst, and then exposing the mixture to hydrogen gas, often under pressure and at a specific temperature. For instance, the hydrogenation of 3-nitro-4-methoxy-acetylaniline to its corresponding amine has been successfully achieved using bimetallic Cu-Ni nanoparticles at 140°C. rsc.org In another example, the catalytic hydrogenation of p-nitrophenol to p-aminophenol is effectively carried out using a Raney nickel catalyst. researchgate.net The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring hydrogen uptake.

Upon completion of the reduction, the catalyst is removed by filtration. The resulting aminophenol can then be isolated and purified.

Multi-Step Organic Synthesis Approaches

A plausible multi-step synthesis of this compound, starting from a readily available precursor like 2-methoxy-6-methylphenol, can be outlined as follows:

Step 1: Nitration of 2-methoxy-6-methylphenol

The first step would involve the regioselective nitration of 2-methoxy-6-methylphenol to introduce a nitro group at the 4-position. This is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration of the acids, would need to be carefully controlled to favor the formation of the desired 4-nitro isomer over other potential isomers. The strong activating and para-directing effect of the hydroxyl group is expected to be the dominant factor in determining the position of the incoming nitro group.

Step 2: Catalytic Hydrogenation of 4-nitro-6-methoxy-o-cresol

The 4-nitro-6-methoxy-o-cresol obtained from the first step would then be subjected to catalytic hydrogenation to reduce the nitro group to an amino group. As detailed in the previous section, this can be accomplished using catalysts like Pd/C or Raney Ni under a hydrogen atmosphere. The reaction would yield 4-amino-6-methoxy-o-cresol (the free base).

Step 3: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt. This is typically achieved by dissolving the synthesized 4-amino-6-methoxy-o-cresol in a suitable solvent, such as isopropanol (B130326) or ether, and then treating it with a solution of hydrochloric acid. The hydrochloride salt, being less soluble in organic solvents, will precipitate out and can be collected by filtration, washed, and dried. A similar procedure is used in the synthesis of 4-amino-o-cresol hydrochloride, where the final product is precipitated from the reaction mixture by the addition of concentrated hydrochloric acid. google.com

Exploration of Reaction Mechanisms

The chemical reactivity of 4-Amino-6-methoxy-o-cresol is largely dictated by the interplay of its functional groups attached to the aromatic ring.

Electrophilic Aromatic Substitution Reaction Dynamics

The benzene ring of 4-Amino-6-methoxy-o-cresol is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the amino group (-NH₂), the hydroxyl group (-OH), and the methoxy group (-OCH₃). The methyl group (-CH₃) is also a weak activator.

The directing effects of these substituents are as follows:

-OH (hydroxyl): Strongly activating, ortho-, para-director.

-NH₂ (amino): Strongly activating, ortho-, para-director.

-OCH₃ (methoxy): Activating, ortho-, para-director.

-CH₃ (methyl): Weakly activating, ortho-, para-director.

In 4-Amino-6-methoxy-o-cresol, the positions ortho and para to the strongly activating hydroxyl and amino groups are already substituted. However, the positions ortho to the methoxy group and ortho and para to the methyl group are available for substitution. The hydroxyl group is generally a stronger activating group than the methoxy group. The positions available for electrophilic attack are C3 and C5. The steric hindrance from the adjacent methyl and methoxy groups would also play a significant role in determining the regioselectivity of further substitutions.

For example, in the nitration of phenols, the -OH group directs the incoming nitro group to the ortho and para positions. quora.com Similarly, the methoxy group in anisole (B1667542) is an ortho-, para-director for electrophilic substitution. byjus.com The combined influence of the multiple activating groups in 4-Amino-6-methoxy-o-cresol would make the aromatic ring highly susceptible to electrophilic attack, and predicting the major product of such a reaction would require careful consideration of both electronic and steric factors.

Nucleophilic Reactions Involving Amino and Methoxy Groups

The amino and hydroxyl groups of 4-Amino-6-methoxy-o-cresol are nucleophilic centers and can participate in various reactions.

The amino group (-NH₂) is a good nucleophile and can react with electrophiles such as alkyl halides or acyl chlorides. The nucleophilicity of the amino group is generally greater than that of the hydroxyl group in a neutral medium. researchgate.net For instance, in the acylation of p-aminophenol, the reaction preferentially occurs at the amino group. quora.com

The hydroxyl group (-OH) can also act as a nucleophile, especially under basic conditions where it is deprotonated to form a more nucleophilic phenoxide ion. By treating the aminophenol with a strong base, the phenolic proton can be selectively removed, allowing for reactions at the oxygen atom. researchgate.net

The methoxy group (-OCH₃) is generally unreactive towards nucleophiles under normal conditions. Cleavage of the ether linkage to form a phenol (B47542) would require harsh conditions, such as treatment with strong acids like HBr or HI.

The relative reactivity of the amino and hydroxyl groups can be controlled by the reaction conditions. In acidic media, the amino group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is no longer nucleophilic and is an electron-withdrawing group, thus deactivating the ring towards electrophilic attack. In this case, reactions would be more likely to occur at the hydroxyl group. Conversely, in a basic medium, the hydroxyl group is deprotonated to a phenoxide, which is a very strong nucleophile and a powerful activating group for electrophilic aromatic substitution.

Radical and Oxidative Coupling Mechanisms in Cresol (B1669610) Derivatives

The synthesis of complex phenolic structures, a class to which cresol derivatives belong, often employs oxidative coupling reactions. wikipedia.org These reactions forge new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds by removing two electrons from the reacting phenol molecules with the aid of an oxidant. The process is frequently catalyzed by transition metals such as iron, copper, or vanadium. wikipedia.orgnih.gov

The fundamental mechanism begins with the one-electron oxidation of a phenol to generate a phenoxy radical. researchgate.net Once formed, this highly reactive intermediate can proceed via several pathways. The two primary mechanisms are:

Radical-Radical Coupling: In this pathway, two phenoxy radicals directly combine. This mechanism is generally considered less likely for simple phenols as it requires a high concentration of relatively stable radicals to coexist. wikipedia.org However, it can be favored when metal catalysts are used to stabilize the radical species. nih.gov

Radical-Nucleophile Coupling: A more common mechanism involves the generated phenoxy radical attacking a neutral, unoxidized phenol molecule. nih.gov This is followed by a hydrogen atom abstraction and tautomerization to yield the final coupled product. wikipedia.org

In the context of substituted cresols, the position of the substituents (like the methoxy and potential amino groups) heavily influences the electron density and steric hindrance of the aromatic ring. This, in turn, dictates the regioselectivity of the coupling, determining whether C-C bonds are formed at the ortho or para positions relative to the hydroxyl group, or if C-O ether linkages are created. wikipedia.org Controlling this selectivity to favor a specific isomer is a significant challenge in synthetic design. nih.gov Photocatalysis is also emerging as a method to achieve oxidative phenol cross-coupling, where an excited state photocatalyst oxidizes the more susceptible phenol to generate the necessary radical intermediate. nih.gov

Process Optimization and Scale-Up Considerations in Chemical Synthesis

Moving a synthetic route from a laboratory setting to large-scale industrial production necessitates extensive process optimization. The primary goals are to maximize product yield, purity, and selectivity while ensuring the process is economically viable, safe, and environmentally sustainable. beilstein-journals.org Scaling up introduces significant challenges, as reaction parameters that are easily controlled on a small scale, such as heat transfer and mixing, behave differently in large reactors. Therefore, a robust understanding and control of the process are critical for successful commercial manufacturing. grace.com

Reaction Condition Fine-Tuning for Yield and Selectivity

Fine-tuning reaction conditions is a multifactorial problem aimed at maximizing the formation of the desired product while minimizing the generation of byproducts. beilstein-journals.org Key parameters are systematically varied and their effects on yield and selectivity are meticulously studied. This is often accomplished using statistical methods like Design of Experiments (DoE), which allows for the simultaneous optimization of multiple variables. nih.govacs.org

The following table details the critical parameters and their typical impact on the synthesis of complex molecules like cresol derivatives.

| Parameter | Impact on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Influences reaction rate and equilibrium. Higher temperatures can increase speed but may also promote side reactions or product degradation. fiveable.me | Identify the optimal temperature that provides a high reaction rate without significantly increasing the formation of impurities. numberanalytics.com |

| Pressure | Primarily affects reactions involving gases. Can shift the equilibrium position according to Le Chatelier's principle. fiveable.me | Optimize pressure to maximize the concentration of reactants in the reaction phase for gas-phase or high-pressure liquid-phase reactions. |

| Catalyst | Lowers the activation energy for a specific reaction pathway, increasing both the rate and selectivity toward the desired product. fiveable.menumberanalytics.com | Select a catalyst and its concentration to achieve the highest possible selectivity and yield, minimizing catalyst poisoning and cost. |

| Reactant Concentration | Affects reaction kinetics and can influence the selectivity if multiple reactants are involved in competing pathways. fiveable.me | Adjust reactant ratios and concentrations to favor the desired reaction pathway and maximize the conversion of the limiting reactant. |

| Solvent | Impacts reactant solubility, reaction rate, and sometimes the product distribution. Solvent properties like polarity are critical. numberanalytics.com | Choose a solvent that maximizes reactant solubility and reaction rate while minimizing side reactions and facilitating product purification. |

| Reaction Time | Determines the extent of reactant conversion. Insufficient time leads to low yield, while excessive time can lead to the formation of degradation products. fiveable.me | Determine the point at which the yield of the desired product is maximized before significant degradation or byproduct formation occurs. |

Impurity Profiling and Control in Synthetic Batches

Impurity profiling—the identification, quantification, and characterization of unwanted chemical substances in a final product—is a critical component of chemical synthesis, particularly for materials used in regulated industries. mt.comglobalpharmatek.com Regulatory bodies like the FDA require a thorough understanding of a product's impurity profile to ensure its quality and safety. mt.com An impurity profile serves as a fingerprint of the manufacturing process, and its consistency is a key indicator of a robust and well-controlled synthesis. mt.comregistech.com

The process begins with the detection and identification of impurities using sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR). grace.commt.com Once an impurity is identified, its formation mechanism must be understood to develop effective control strategies. registech.com

Control strategies can involve:

Process Modification: Adjusting reaction conditions like temperature, pH, or reactant ratios to disfavor the reaction pathway that forms the impurity. numberanalytics.com

Purification of Starting Materials: Using high-purity raw materials to prevent the introduction of impurities at the start of the synthesis. numberanalytics.com

Robust Purification Protocols: Developing and implementing effective downstream purification steps, such as crystallization, distillation, or chromatography, to remove impurities from the final product. numberanalytics.com

The table below outlines common types of impurities encountered in synthetic batches.

| Impurity Type | Source and Description | Control Strategy Example |

|---|---|---|

| Organic Impurities | Includes starting materials, intermediates, by-products, and degradation products. These are the most common impurities. globalpharmatek.com | Optimize reaction selectivity; control reaction time and temperature to prevent degradation. |

| Inorganic Impurities | Reagents, ligands, catalysts (e.g., heavy metals), and inorganic salts that are not completely removed during workup. globalpharmatek.com | Implement specific purification steps like chelation for metal catalysts or washing to remove salts. |

| Residual Solvents | Solvents used during the reaction or purification steps that are not fully removed from the final product. mt.com | Optimize drying processes (e.g., vacuum and temperature) and select solvents with appropriate boiling points. |

| Isomeric Impurities | Compounds with the same molecular formula but different structural arrangements, which can be difficult to separate. | Use stereoselective or regioselective catalysts; develop highly specific crystallization or chromatographic methods. |

Derivatization Strategies and Applications in Organic Synthesis Research

Chemical Derivatization for Enhanced Analytical Profiling

In analytical chemistry, derivatization is a crucial step to improve the detection and quantification of target analytes. For a molecule like 4-Amino-6-methoxy-o-cresol, which possesses polar functional groups, derivatization can increase its volatility for gas chromatography (GC) or enhance its spectroscopic properties for detection in liquid chromatography (LC).

The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the cresol (B1669610) ring allows for several standard derivatization reactions. These modifications aim to reduce the polarity of the molecule, increasing its thermal stability and volatility, which is essential for analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Silylation: This is a common and effective technique for derivatizing compounds with active protons, such as those in hydroxyl, amino, and carboxyl groups. Silylating agents replace these active protons with a trimethylsilyl (B98337) (TMS) group. This process significantly decreases the polarity and increases the volatility of the compound, making it suitable for GC-MS analysis.

Amidation and Esterification: The amino group can be converted to an amide, and the hydroxyl group can be converted to an ester. These reactions, often performed using acylating agents, serve to cap the polar functional groups. For instance, esterification of the phenolic hydroxyl can be achieved, and subsequent analysis by techniques like GC-MS can reveal information about the original molecule's structure. chemrxiv.org

Alkylation: Newer analytical methods sometimes employ alkylation, for example, using methyl chloroformate (MCF), which can improve reproducibility and compound stability compared to silylation for certain classes of molecules, including amines.

These functional group modifications are summarized in the table below.

| Derivatization Technique | Target Functional Group(s) | Primary Purpose in Analysis |

| Silylation | -OH, -NH2 | Increase volatility and thermal stability for GC-MS. |

| Esterification | -OH | Reduce polarity for chromatographic analysis. |

| Amidation | -NH2 | Reduce polarity and improve chromatographic peak shape. |

To achieve high sensitivity and selectivity in detection, particularly in complex biological matrices, fluorescence and chromogenic derivatization are employed. These methods involve tagging the analyte with a molecule that has strong light-absorbing (chromophore) or light-emitting (fluorophore) properties.

Fluorescence Labeling: A highly sensitive high-performance liquid chromatography (HPLC) method was specifically developed for the determination of 4-amino-m-cresol (4-AC) by pre-column derivatization with fluorescamine (B152294). nih.gov Fluorescamine reacts with primary amines to form intensely fluorescent pyrrolinone products, which can be detected at very low concentrations. This method significantly improved sensitivity compared to standard UV detection, with a limit of detection for 4-AC of 1 ng per injection. nih.gov Other amine-reactive fluorescent reagents, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates, are also widely used to label primary amines on various biomolecules and could be applied to 4-Amino-6-methoxy-o-cresol. frontiersin.orgnih.govnih.gov

Chromogenic Derivatization: Color-forming reactions can be used for spectrophotometric quantification. For aminophenols, a common reaction involves the formation of a Schiff base. For example, the amino group can react with an aldehyde like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) to produce a colored azomethine product that can be measured with a spectrophotometer. researchgate.net Phenolic compounds can also react with ferric chloride to form distinctly colored complexes, providing a simple qualitative or quantitative test. mdpi.com

The table below highlights a specific fluorescence derivatization method for 4-amino-m-cresol.

| Reagent | Analyte | Method | Detection Limit | Reference |

| Fluorescamine | 4-amino-m-cresol (4-AC) | Pre-column derivatization for HPLC with fluorescence detection | 1 ng/injection | nih.gov |

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The modification of a lead compound is a fundamental strategy in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity—a process known as establishing a structure-activity relationship (SAR). mans.edu.eg The scaffold of 4-Amino-6-methoxy-o-cresol is well-suited for such studies, allowing for systematic changes to its functional groups.

Systematic substitution at various points on the molecule allows researchers to probe the steric and electronic requirements of a biological target.

Alkyl Substitutions: The amino and hydroxyl groups can be selectively alkylated. O-alkylation of the hydroxyl group can be achieved by first protecting the more nucleophilic amino group (e.g., by forming a Schiff base with benzaldehyde), followed by alkylation and subsequent deprotection. researchgate.net N-alkylation can be performed via reductive amination. researchgate.net These modifications allow for an investigation into how the size and nature of alkyl groups at these positions affect activity.

Aryl Substitutions: The introduction of different aryl groups can significantly alter a molecule's properties. O-arylation of phenols can be accomplished using copper- or palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net For the amino group, a common strategy is the formation of Schiff bases (imines) by reacting the amine with various substituted aromatic aldehydes. nih.gov This approach was used in a study of 4-aminophenol (B1666318) derivatives to create a library of compounds for biological evaluation. nih.gov

Heterocyclic Substitutions: The aminophenol core can serve as a starting point for the synthesis of more complex heterocyclic derivatives. Aminoazoles and other amino-heterocycles are known precursors for building fused ring systems. frontiersin.org For example, the amino group can be used as a nucleophile in reactions to form new heterocyclic rings, a common strategy in drug discovery. worldsresearchassociation.comresearchgate.net

Because 4-Amino-6-methoxy-o-cresol possesses two reactive nucleophilic sites, a key challenge and opportunity in its derivatization is achieving chemoselectivity—targeting one functional group while leaving the other intact.

Selective N-Arylation vs. O-Arylation: The development of catalyst systems allows for the selective arylation of either the nitrogen or the oxygen atom in aminophenols. For instance, palladium-based catalysts like BrettPhos have been shown to selectively promote N-arylation, while certain copper-catalyzed systems favor O-arylation. researchgate.net More recent methods have shown that the choice of base can also be used to switch selectivity between N- and O-arylation in copper-catalyzed reactions. nih.gov

Modification for SAR: The targeted modification of these moieties is central to SAR studies. In the development of safer analogues of paracetamol (N-acetyl-4-aminophenol), new para-aminophenol derivatives were synthesized by modifying the amino group with fragments of fatty acids and other moieties to study how these changes affected analgesic and antipyretic activity. nih.gov Such a strategy could be directly applied to 4-Amino-6-methoxy-o-cresol to explore its potential biological activities. The hydroxyl and amino groups are known to be key pharmacophores for antioxidant activity, and modifying them allows for the tuning of these properties. mdpi.com

The following table summarizes strategies for targeted modification.

| Strategy | Target Moiety | Method | Purpose |

| Selective Alkylation | -OH or -NH2 | Protection/deprotection or reductive amination researchgate.net | Explore steric/electronic effects of alkyl groups. |

| Selective Arylation | -OH or -NH2 | Catalyst control (e.g., Cu vs. Pd) or base selection researchgate.netnih.gov | Introduce diverse aryl groups to probe binding pockets. |

| Acylation/Amidation | -NH2 | Reaction with carboxylic acids or derivatives nih.gov | Create analogues with altered physicochemical properties for SAR. |

Derivatization for Advanced Material Applications (e.g., Epoxy Resin Compositions)

Beyond analytical and medicinal chemistry, the derivatization of 4-Amino-6-methoxy-o-cresol is important in materials science, particularly in the production of high-performance polymers.

The compound serves as a valuable monomer for creating specialized epoxy resins. In this application, both the amino and hydroxyl groups are reacted with epichlorohydrin (B41342) to form a triglycidyl derivative. google.com This process converts the simple cresol molecule into a multifunctional epoxy monomer.

Epoxy resin compositions containing the triglycidyl derivative of 4-amino-m-cresol are noted for having excellent properties, including high heat resistance and low viscosity. google.com Low viscosity is a particularly desirable trait as it improves workability and handling during the application and curing of the resin. These characteristics make such resins suitable for use as advanced materials in electronics and other demanding industrial applications. nih.gov

Advanced Analytical Methodologies for 4 Amino 6 Methoxy O Cresol Hydrochloride Characterization

High-Resolution Chromatographic Techniques

High-resolution chromatography is indispensable for the separation and quantification of 4-Amino-6-methoxy-o-cresol hydrochloride from complex matrices, including reaction mixtures, formulated products, or environmental samples. These techniques offer the high efficiency required to separate the target analyte from structurally similar impurities.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like aminocresols. The versatility of HPLC is enhanced by the availability of various detectors, each offering different levels of sensitivity and selectivity.

UV Detection: Due to the presence of an aromatic ring, this compound is expected to exhibit strong ultraviolet (UV) absorbance. A study on the related compounds, 4-amino-m-cresol (4-AC) and 5-amino-o-cresol (5-AC), utilized UV detection for their quantification. While specific wavelengths for this compound would need to be determined, analysis of its analogs suggests that a wavelength in the range of 220-280 nm would likely be suitable. queensu.caresearchgate.net

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed, often requiring pre-column derivatization to introduce a fluorophore to the molecule. A sensitive HPLC method for 4-AC and 5-AC was developed using fluorescamine (B152294) as a derivatizing agent. nih.govnih.gov This approach significantly lowered the limit of detection compared to UV detection. nih.govnih.gov For this compound, a similar derivatization strategy could be adopted to achieve trace-level detection. The excitation and emission wavelengths would be dependent on the chosen derivatizing agent.

Diode Array Detection (DAD): A Diode Array Detector provides the advantage of acquiring the entire UV-visible spectrum of the analyte as it elutes from the column. This is invaluable for peak purity assessment and compound identification. An HPLC-DAD method was successfully developed for the determination of 4-AC and 5-AC and their metabolites. queensu.caresearchgate.net This technique would allow for the simultaneous monitoring of multiple wavelengths and the extraction of spectral information, aiding in the unequivocal identification of this compound.

A summary of typical HPLC conditions used for the analysis of related aminocresol compounds is presented in Table 1. These conditions can serve as a starting point for the development of a robust HPLC method for this compound.

Table 1: Exemplary HPLC Conditions for Aminocresol Analysis

| Parameter | Condition 1 (UV/Fluorescence) | Condition 2 (DAD/MS) |

|---|---|---|

| Column | Reversed-phase C18 | Hybrid-based RP8 |

| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and buffer | Gradient mixture of acetonitrile or methanol (B129727) and acetate (B1210297) buffer |

| Detector | UV or Fluorescence (with derivatization) | Diode Array Detector (DAD) |

| Reference | nih.govnih.gov | queensu.caresearchgate.net |

Capillary Electrophoresis for High-Efficiency Separations

Capillary Electrophoresis (CE) offers extremely high separation efficiency and requires minimal sample and reagent consumption. scioninstruments.comlibretexts.org The separation is based on the differential migration of charged species in an electric field. libretexts.org As an amino compound, this compound can be protonated to carry a positive charge, making it suitable for analysis by Capillary Zone Electrophoresis (CZE), the most common mode of CE. libretexts.org

The migration behavior in CE is influenced by factors such as the pH and composition of the background electrolyte, and the applied voltage. nih.gov For instance, a study on the separation of cresol (B1669610) isomers utilized a high pH buffer to ensure their complete dissociation and achieve rapid analysis. libretexts.org A similar strategy, adjusting the pH to control the ionization state of the amino and phenolic groups, would be key to developing a successful CE method for this compound. Amperometric detection has also been shown to be effective for the sensitive determination of aminophenols in CE. nih.gov

State-of-the-Art Spectroscopic Analysis

Spectroscopic techniques are paramount for the definitive structural elucidation and identification of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the cresol ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shift of the methoxy carbon, typically in the range of 55-63 ppm, can be indicative of its position on the aromatic ring. researchgate.net

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups, such as the attachment of the methoxy group to the aromatic ring.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. When coupled with HPLC (LC-MS), it allows for the analysis of complex mixtures. In a study on related aminocresols, Atmospheric Pressure Ionization (API), a technique similar to ESI, was used. queensu.caresearchgate.net For this compound, ESI-MS in positive ion mode would likely produce a prominent protonated molecular ion [M+H]⁺, confirming its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS provides both chromatographic separation and mass spectral data. Electron Ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation. This fragmentation pattern serves as a molecular fingerprint and can be used to elucidate the structure of the molecule by analyzing the different fragment ions.

A summary of mass spectrometry conditions used for the analysis of related aminocresols is provided in Table 2.

Table 2: Exemplary Mass Spectrometry Conditions for Aminocresol Analysis

| Parameter | Condition |

|---|---|

| Ionization Mode | Atmospheric Pressure Ionization (API) |

| Fragmentor Voltage | 100 V |

| Capillary Voltage | 4500 V |

| Nebulizer Pressure | 55 psig |

| Drying Gas | Nitrogen at 350 °C |

| Reference | researchgate.net |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique "vibrational fingerprint" of the compound is generated. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The analysis of 5-amino-o-cresol, a structurally related compound, provides a strong basis for interpreting the spectrum of this compound. nih.gov The key functional groups—the hydroxyl (-OH), amine (-NH2), methoxy (-OCH3), and the aromatic ring—each produce distinct signals. The presence of the hydrochloride salt will also influence the spectrum, particularly in the regions associated with the amine group.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200-3600 (broad) | O-H stretching |

| Aromatic C-H | 3000-3100 | C-H stretching |

| Ammonium (B1175870) N-H⁺ | 2800-3200 (broad) | N-H stretching (salt) |

| Aliphatic C-H (in -OCH₃) | 2850-2960 | C-H stretching |

| Aromatic C=C | 1450-1600 | C=C ring stretching |

| N-H Bending | 1500-1650 | N-H bending (salt) |

| C-O Stretching (Aryl Ether) | 1200-1275 | Asymmetric C-O-C stretching |

| C-O Stretching (Phenolic) | 1180-1260 | C-O stretching |

| C-N Stretching | 1250-1360 | C-N stretching |

This table is a representation of expected values based on the analysis of similar compounds like aminophenols and cresols. nih.govchemicalbook.comresearchgate.netnist.govchegg.com

The broad absorption band for the O-H stretch is characteristic of phenols and is often superimposed on the N-H stretching bands of the amine salt. The precise positions and intensities of these bands provide a detailed structural confirmation of the molecule. Theoretical calculations, such as those performed using Density Functional Theory (DFT) for related molecules, can further aid in the assignment of these vibrational frequencies. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. technologynetworks.com This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration, as described by the Beer-Lambert Law. libretexts.org Molecules containing chromophores, or light-absorbing functional groups, are well-suited for UV-Vis analysis.

The aromatic ring and its substituents (amino, hydroxyl, and methoxy groups) in this compound act as a chromophore system. The electronic transitions within this system, specifically π→π* and n→π* transitions, are responsible for its UV absorption. msu.edukhanacademy.org The position of the maximum absorbance (λmax) is influenced by the solvent and the pH of the solution. For instance, related aminophenol compounds exhibit distinct UV absorption profiles. researchgate.net A safety assessment of 4-amino-m-cresol, a related isomer, noted a symmetrical UV absorption peak around 300 nm.

For quantitative analysis, a wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity and to minimize interference. technologynetworks.com A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Typical Parameters for UV-Vis Quantitative Analysis:

| Parameter | Value/Range | Purpose |

| Wavelength (λmax) | ~280-310 nm (estimated) | To achieve maximum sensitivity for detection. |

| Solvent | Methanol, Ethanol, or buffered aqueous solution | To dissolve the sample and serve as a blank reference. |

| Concentration Range | Typically in the µg/mL range | To establish a linear relationship between absorbance and concentration. |

| Path Length | 1 cm (standard) | A constant in the Beer-Lambert Law equation. |

By measuring the absorbance of an unknown sample under the same conditions, its concentration can be accurately determined from the calibration curve.

Hyphenated Analytical Systems for Complex Sample Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for analyzing complex mixtures.

LC-MS/MS for Metabolite Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for identifying and quantifying metabolites of this compound in biological matrices. nih.govnih.gov The liquid chromatography (LC) component separates the parent compound from its metabolites based on their physicochemical properties, while the tandem mass spectrometer (MS/MS) provides structural information for identification and precise quantification. waters.comsigmaaldrich.com

In a typical LC-MS/MS workflow, a biological sample (e.g., urine or plasma) is first prepared to remove interferences. The extract is then injected into the LC system, often a reverse-phase column, which separates the compounds. As each compound elutes from the column, it enters the mass spectrometer. The first mass analyzer (MS1) selects the precursor ion (the protonated molecule, [M+H]⁺, of the target analyte). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even at very low levels. nih.gov

Studies on related aromatic amines have successfully used LC-MS/MS to identify metabolites such as N-acetylated derivatives. nih.gov

Illustrative LC-MS/MS Parameters for Aromatic Amine Analysis:

| Parameter | Typical Setting |

| LC Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z corresponding to [M+H]⁺ of the analyte |

| Product Ions (Q3) | Specific fragment ions characteristic of the analyte |

This table represents typical parameters based on the analysis of similar aromatic amines and may require optimization. nih.govwaters.comshimadzu.com

GC-MS for Trace Impurity Analysis and Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. It is exceptionally well-suited for identifying and quantifying trace impurities that may be present in the this compound product, such as residual solvents or by-products from its synthesis. coresta.orgnih.gov

For GC-MS analysis, the sample may require derivatization to increase its volatility and thermal stability, although many phenolic compounds can be analyzed directly. coresta.org The sample is injected into a heated port, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components based on their boiling points and interactions with the stationary phase. A common column for this type of analysis is a 5% phenyl-substituted polysiloxane phase. gcms.cz As components elute, they are ionized (typically by electron ionization), and the resulting mass spectrum provides a unique fragmentation pattern that can be compared to spectral libraries for positive identification.

GC-MS has been successfully used to measure cresol isomers and their metabolites in various samples. nih.govresearchgate.net

Example GC-MS Conditions for Cresol Analysis:

| Parameter | Typical Setting |

| GC Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient, e.g., 60 °C hold, then ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |

This table outlines general conditions used for the analysis of cresol derivatives and would need to be optimized for the specific impurities of interest. coresta.orggcms.cz

Method Validation and Quality Assurance in Chemical Analysis

Method validation is a mandatory process in chemical analysis, particularly for pharmaceutical applications, to ensure that an analytical method is suitable for its intended purpose. tandfonline.comtandfonline.comcapes.gov.br It provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of this compound. Key validation parameters are established by regulatory bodies like the International Council for Harmonisation (ICH). coresta.org

Core Parameters of Analytical Method Validation:

| Validation Parameter | Description and Purpose | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | The analyte peak should be well-resolved from other peaks, and peak purity should be confirmed. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. | Typically 98-102% recovery for drug substance analysis. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Usually determined based on a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Usually determined based on a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | The results should remain within the precision limits of the method. |

Acceptance criteria can vary depending on the specific application and regulatory requirements. tandfonline.comoup.comucl.ac.be

By rigorously applying these advanced analytical methodologies and adhering to strict validation protocols, a comprehensive and reliable characterization of this compound can be achieved, ensuring its quality and suitability for its intended application.

Computational Chemistry and Theoretical Modeling of 4 Amino 6 Methoxy O Cresol Hydrochloride

Quantum Mechanical Studies for Electronic and Molecular Structure

Quantum mechanical studies focus on the electronic structure of a molecule to predict its geometry, energy, and various other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 4-Amino-6-methoxy-o-cresol hydrochloride, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would provide a detailed three-dimensional picture of the molecule in its most stable electronic state (ground state).

Furthermore, DFT is used to calculate a range of ground state properties. While no specific data exists for the target compound, a hypothetical table of such properties is presented below to illustrate the output of such an analysis.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value | Unit |

| Total Energy | -X.XXXX | Hartrees |

| Dipole Moment | Y.YYY | Debye |

| HOMO Energy | -Z.ZZZ | eV |

| LUMO Energy | -A.AAA | eV |

| HOMO-LUMO Gap | B.BBB | eV |

Note: The values in this table are purely illustrative and are not based on actual calculations.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide very high-accuracy predictions of molecular properties. For this compound, these methods could be used to refine the geometric and electronic properties calculated by DFT and to obtain highly accurate energy values. Due to their computational cost, they are often used for smaller molecules or to benchmark results from less computationally intensive methods like DFT.

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites of a molecule. For this compound, an MEP map would show regions of negative potential (in red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. The nitrogen and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential.

Molecular Dynamics and Conformational Analysis

Molecular dynamics and conformational analysis are computational techniques used to study the movement of atoms and molecules over time and to explore the different spatial arrangements a molecule can adopt.

Molecular dynamics (MD) simulations would model the motion of the atoms of this compound over time by solving Newton's equations of motion. These simulations can provide insights into the flexibility of the molecule and its interactions with its environment, such as with solvent molecules. For instance, an MD simulation could show how the molecule behaves in an aqueous solution, including the formation of hydrogen bonds between the amino and methoxy (B1213986) groups and water molecules.

Most molecules can exist in multiple conformations, which are different spatial arrangements of their atoms. A conformational analysis of this compound would aim to identify its most stable conformers and to map out its potential energy landscape. This would involve systematically rotating the rotatable bonds in the molecule (such as the C-O bond of the methoxy group and the C-N bond of the amino group) and calculating the energy of each resulting conformation. The results would reveal the lowest energy (most stable) shapes of the molecule and the energy barriers between different conformations.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are critical for mapping the intricate details of chemical reactions at a molecular level. By modeling the potential energy surface of a reaction, researchers can identify stable intermediates, determine the energy of transition states, and ultimately elucidate the most likely reaction mechanism and its kinetics.

Computational Investigation of Reaction Mechanisms and Kinetics

The synthesis of substituted aminophenols like 4-Amino-6-methoxy-o-cresol often involves complex multi-step reactions. Computational investigation of these processes is essential for understanding the underlying mechanisms and optimizing reaction conditions. numberanalytics.com Density Functional Theory (DFT) is a primary tool for this purpose, offering a balance between accuracy and computational cost. mdpi.comrsc.org

A theoretical study on the formation of this compound would typically begin by modeling the reactants, potential intermediates, transition states, and products. For instance, in a potential amination reaction of a corresponding phenol (B47542), DFT calculations using functionals like B3LYP or ωB97XD can be employed to calculate the energies of all stationary points along the reaction coordinate. mdpi.comrsc.org The identification of transition states, which represent the energy maxima between intermediates, is crucial for calculating the activation energy (Ea) of each step. This, in turn, allows for the prediction of reaction rate constants via Transition State Theory (TST). mdpi.com

Computational studies on related aminophenol derivatives have shown that substituents significantly influence reactivity. researchgate.net For 4-Amino-6-methoxy-o-cresol, the electron-donating nature of both the amino (-NH2) and methoxy (-OCH3) groups would be a key focus of such an investigation. These calculations can predict the regioselectivity of reactions, such as electrophilic substitution, by analyzing the charge distribution and frontier molecular orbitals (HOMO/LUMO) of the cresol (B1669610) ring.

Kinetic models can be developed from these quantum mechanical calculations. numberanalytics.comrsc.org By computing the free energy barriers (ΔG‡) for competing pathways, the most favorable reaction mechanism can be identified. For example, a computational analysis could compare a direct amination route with a multi-step process involving nitrosation followed by reduction, providing quantitative data on which pathway is kinetically preferred under specific conditions.

Table 1: Hypothetical Calculated Kinetic Parameters for a Key Synthetic Step

This interactive table presents hypothetical data derived from a DFT analysis of a proposed reaction step, illustrating how computational methods provide quantitative kinetic insights.

| Parameter | Calculated Value (Method: B3LYP/6-31G*) | Significance |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol | Indicates an exothermic reaction step, favorable from a thermodynamic standpoint. |

| Activation Energy (Ea) | +110 kJ/mol | Represents the energy barrier that must be overcome for the reaction to proceed. |

| Gibbs Free Energy (ΔG‡) | +125 kJ/mol | Determines the spontaneity and rate of the reaction under standard conditions. |

Catalyst Design and Screening via Computational Methods

The synthesis of fine chemicals like this compound often relies on catalysts to improve yield, selectivity, and reaction rates. Computational chemistry provides powerful tools for the rational design and in silico screening of potential catalysts, accelerating the discovery process and reducing experimental costs. acs.orgresearchgate.net

For a reaction such as the amination of a phenol derivative, theoretical methods can be used to screen libraries of potential catalysts, including transition metal complexes and organocatalysts. mdpi.comchemrxiv.orgorganic-chemistry.org The process typically involves:

Mechanism Hypothesis: Proposing a catalytic cycle based on known chemical principles. For a rhodium-catalyzed amination of a phenol, this might involve steps like π-coordination of the phenol, dehydrative condensation with an amine, and product dissociation. organic-chemistry.org

High-Throughput Screening: Calculating the energy barriers for the rate-determining step for a wide range of catalyst candidates. This allows for the rapid identification of promising leads.

Descriptor-Based Modeling: Identifying key electronic or steric properties of the catalyst (descriptors) that correlate with catalytic activity. This knowledge can guide the design of new, more effective catalysts. acs.org

For example, in screening transition metal catalysts for the hydrogenation of a precursor, DFT calculations could determine the binding energy of the substrate to the metal surface and the activation energy for hydrogen addition. researchgate.net Catalysts that exhibit a "Goldilocks" principle—binding the substrate strongly enough to activate it but weakly enough to allow for product release—are often the most effective.

Table 2: Illustrative Computational Screening of Catalysts for a Hypothetical Amination Reaction

This table demonstrates how computational screening can rank potential catalysts based on calculated performance metrics.

| Catalyst Candidate | Ligand System | Calculated ΔG‡ (kcal/mol) | Predicted Relative Rate |

| [Rh(Cp)Cl₂]₂ | Cp | 22.5 | High |

| Pd(OAc)₂/dppf | dppf | 28.1 | Medium |

| CuI/Phenanthroline | Phenanthroline | 35.4 | Low |

| Ru(p-cymene)Cl₂/BINAP | BINAP | 25.3 | Medium-High |

Spectroscopic Property Prediction from Theoretical Models

Theoretical modeling is an indispensable tool for predicting and interpreting the spectroscopic properties of molecules. By calculating spectra from first principles, researchers can confirm molecular structures, assign experimental peaks, and understand how structure influences spectroscopic output. scirp.orgrsc.org

For this compound, DFT calculations are highly effective for predicting both Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.govivanmr.comnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data is a powerful method for structural verification. youtube.com Discrepancies between calculated and experimental spectra can often point to incorrect structural assignments. nih.gov

Vibrational Spectroscopy: The simulation of IR and Raman spectra involves calculating the harmonic vibrational frequencies of the molecule. psu.eduresearchgate.net After geometry optimization, a frequency calculation yields the normal modes of vibration. The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. The resulting theoretical spectrum provides a vibrational fingerprint of the molecule. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scirp.org

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for 4-Amino-6-methoxy-o-cresol

This interactive table illustrates the typical output of a DFT/GIAO calculation for ¹³C NMR chemical shifts compared to hypothetical experimental values.

| Carbon Atom | Predicted δ (ppm) (GIAO-B3LYP/6-311+G(d,p)) | Hypothetical Experimental δ (ppm) | Deviation (ppm) |

| C1 (C-OH) | 148.2 | 147.5 | +0.7 |

| C2 (C-CH₃) | 118.5 | 117.9 | +0.6 |

| C3 | 115.1 | 114.6 | +0.5 |

| C4 (C-NH₂) | 139.8 | 139.1 | +0.7 |

| C5 | 112.4 | 111.8 | +0.6 |

| C6 (C-OCH₃) | 152.6 | 151.9 | +0.7 |

| -CH₃ | 16.3 | 15.8 | +0.5 |

| -OCH₃ | 55.9 | 55.4 | +0.5 |

Environmental Research Considerations and Methodologies for Substituted Cresols

Ecotoxicological Assessment Methodologies

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. nih.gov For substituted cresols, a variety of testing methodologies are employed to assess their potential environmental impact.

Bioassays are fundamental tools in environmental toxicology, used to measure the effects of chemicals on living systems. cityu.edu.hk They can be broadly categorized as in vivo (conducted in whole, living organisms) and in vitro (conducted using cells or tissues in a controlled laboratory setting). cityu.edu.hkgriffith.edu.au

In Vivo Assays: These tests provide data on how a substance affects an entire organism. For aquatic ecosystems, standard test species include fish, invertebrates like Daphnia magna (water flea), and algae such as Pseudokirchneriella subcapitata. mdpi.comnih.gov These assays measure endpoints like mortality (LC50 values), growth inhibition, and reproductive effects. mdpi.com For terrestrial ecosystems, organisms like the earthworm (Eisenia fetida) are used to assess soil toxicity. nih.gov Studies on rodents have also been conducted to evaluate the potential carcinogenic effects of cresols. nih.gov

In Vitro Assays: These methods offer a high-throughput, cost-effective, and ethical alternative to whole-animal testing. griffith.edu.au They utilize cell cultures to investigate specific mechanisms of toxicity, such as impacts on endocrine function or DNA damage. cityu.edu.hk For example, studies using human cell lines have compared the toxicity of p-cresol (B1678582) to its metabolites, p-cresol sulfate (B86663) and p-cresol glucuronide. mdpi.com While in vitro assays are valuable screening tools, linking their results to real-world ecological outcomes remains a key area of research. griffith.edu.au

The choice of bioassay depends on the specific question being addressed, with in vivo tests providing a more integrated organism-level response and in vitro tests offering insights into specific molecular or cellular mechanisms. cityu.edu.hk

Environmental monitoring involves systematically sampling and analyzing air, water, soil, and biological organisms to evaluate exposure to and the effects of pollutants. researchgate.netnih.gov

Biomarker Discovery: A biomarker is a measurable indicator of some biological state or condition. In ecotoxicology, biomarkers of exposure can confirm that an organism has come into contact with a specific chemical, while biomarkers of effect can indicate a biological response to that chemical. nih.gov For cresols, the compounds themselves and their metabolites (like glucuronide and sulfate conjugates) can be measured in biological fluids such as urine. nih.govcdc.gov However, a significant challenge is that cresols are not specific biomarkers, as they can also be formed from exposure to other compounds like toluene (B28343) or as a result of normal metabolic processes. nih.govopenrepository.com Therefore, establishing unique biomarkers for cresol (B1669610) exposure is an ongoing research need. nih.gov

Environmental Monitoring Strategies: Effective monitoring programs are designed with clear objectives, whether it's to assess general environmental quality, identify pollution hotspots, or track the effectiveness of remediation efforts. researchgate.netnih.gov The strategy dictates where and how often to sample, what to analyze, and how to interpret the data. cleanroomtechnology.comrssl.com For substituted cresols, monitoring might involve:

Chemical Analysis: Using techniques like gas chromatography-mass spectrometry (GC-MS) to measure concentrations of cresol isomers in environmental samples (water, soil, air). nih.gov

Biological Monitoring: Measuring cresol levels or their metabolites in indicator species to assess bioavailability and exposure in a specific ecosystem. uzh.ch

Effect-Based Monitoring: Employing bioassays to directly measure the toxicological impact of environmental samples, which can capture the combined effects of complex chemical mixtures. nih.gov

The integration of chemical analysis with biological and effect-based monitoring provides a more comprehensive picture of the environmental risks posed by substituted cresols. nih.gov

Green Chemistry Principles in Aminocresol Synthesis and Application

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scienceinschool.org Applying these principles to the synthesis and use of aminocresols aims to minimize their environmental footprint.

The 12 principles of green chemistry provide a guide for achieving this goal. Key principles relevant to aminocresol synthesis include:

Waste Prevention: Designing syntheses to produce as little waste as possible. scienceinschool.org

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Designing synthetic routes that use and generate substances with little or no toxicity to human health and the environment. nih.gov

Designing Safer Chemicals: Creating products that are effective yet have minimal toxicity. scienceinschool.org

Use of Safer Solvents and Auxiliaries: Avoiding or replacing hazardous solvents with safer alternatives like water, supercritical fluids, or solventless reaction conditions. nih.govorientjchem.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. scienceinschool.org

Use of Renewable Feedstocks: Utilizing raw materials that are renewable rather than depleting. scienceinschool.org

Research in this area focuses on developing new synthetic pathways that are more efficient and environmentally benign. For example, chemists have explored novel catalytic systems, such as gold-based catalysts, for the production of amines in a one-step process that generates no waste, a significant improvement over traditional methods that produce substantial byproducts. sciencedaily.com Other approaches include using biodegradable catalysts and solvent-free reaction conditions, such as microwave irradiation or grindstone chemistry, to synthesize related compounds. orientjchem.org The shift towards greener manufacturing processes is driven by both regulatory pressure and the economic benefits of increased efficiency and reduced waste. scienceinschool.orgthebrainyinsights.com

Compound Glossary

Development of Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for substituted cresols is a key focus of green chemistry. Traditional synthesis methods for phenolic compounds can involve harsh reaction conditions and the use of hazardous reagents. Research is increasingly directed towards cleaner technologies that reduce the environmental footprint of chemical production. This includes the exploration of biocatalysis, where enzymes are used to carry out specific chemical transformations under mild conditions. For instance, the biosynthesis of flavonoids and phenylpropanoids, two classes of phenolic compounds, is being studied to understand and potentially harness these natural pathways for industrial purposes. youtube.com The goal is to create pathways that are not only efficient but also minimize the generation of toxic byproducts.

Waste Minimization and Sustainable Practices in Chemical Production

Waste minimization in the production of substituted cresols is critical for environmental protection. mdpi.com Sustainable practices aim to reduce the volume and toxicity of waste streams. This can be achieved through various strategies, including the optimization of reaction conditions to improve yield and reduce byproduct formation, the recycling of solvents and catalysts, and the implementation of advanced wastewater treatment technologies. mdpi.com For example, advanced oxidation processes are being investigated for the treatment of effluents containing p-cresol and other phenolic derivatives. mdpi.com The U.S. Environmental Protection Agency (EPA) has established National Emission Standards for Hazardous Air Pollutants (NESHAP) for the manufacture of amino and phenolic resins, which aim to reduce emissions of hazardous air pollutants like formaldehyde, methanol (B129727), phenol (B47542), xylene, and toluene. epa.gov

Regulatory Science and Risk Assessment Frameworks for Phenolic Compounds

The regulation of phenolic compounds is essential for safeguarding public health and the environment. This involves robust risk assessment frameworks and a clear understanding of data gaps.

Methodologies for Evaluating Environmental and Health Risks

The evaluation of environmental and health risks associated with phenolic compounds involves a multi-faceted approach. nih.govbcerp.org Regulatory bodies like the EPA and the Agency for Toxic Substances and Disease Registry (ATSDR) have developed methodologies for risk assessment. cdc.govnih.gov These methodologies often involve identifying the hazards associated with a substance, assessing the potential for exposure, and characterizing the risk to human health and the environment. cdc.gov

The following table outlines key aspects of risk assessment for phenolic compounds:

| Risk Assessment Component | Description | Key Considerations |

| Hazard Identification | Determining the potential adverse health and environmental effects of a chemical. | Acute and chronic toxicity, carcinogenicity, mutagenicity, reproductive toxicity, ecotoxicity. nih.govcanada.ca |

| Dose-Response Assessment | Characterizing the relationship between the dose of a chemical and the incidence of an adverse effect. | Derivation of reference doses (RfDs) and minimal risk levels (MRLs). cdc.govnih.gov |